Fimasartan potassium anhydrous

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

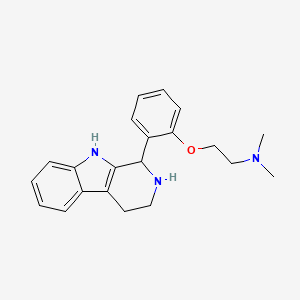

Fimasartan potassium anhydrous is a non-peptide angiotensin II receptor antagonist (ARB) used primarily for the treatment of hypertension and heart failure. It works by blocking the angiotensin II receptor type 1 (AT1), thereby reducing vasoconstriction and promoting vasodilation. This compound is marketed under the brand name Kanarb and was first approved for use in South Korea in 2010 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of fimasartan potassium anhydrous involves several key steps:

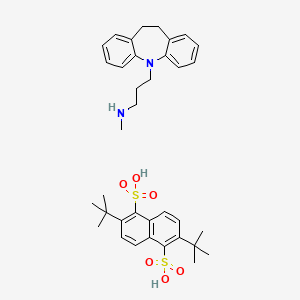

Starting Materials: The synthesis begins with 2-(2-butyl-4-hydroxy-6-methylpyrimidine-5-yl)-N,N-dimethylacetamide and N-(triphenylmethyl)-5-(4’-bromomethyl-biphenyl-2-yl) tetrazole.

Reaction Conditions: These starting materials react in the presence of an alkali metal hydride in a mixed solvent of ethyl acetate and DMF to form an intermediate compound.

Hydrolysis: The intermediate compound undergoes hydrolysis under acidic conditions to remove the protective group.

Thioamidation: The resulting compound is subjected to a thioamidation reaction with Lawesson’s reagent.

Salt Formation: Finally, the compound reacts with potassium hydroxide in a mixture of isopropyl alcohol and water to form this compound

Industrial Production Methods

Industrial production of this compound typically involves direct compression techniques to avoid the loss of water of crystallization and to maintain the stability of the drug. This method ensures that the drug’s crystal form remains unchanged .

Analyse Des Réactions Chimiques

Fimasartan potassium anhydrous undergoes several types of chemical reactions:

Reduction: Reduction reactions are also possible, but detailed information on these reactions is limited.

Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.

Common reagents used in these reactions include methanol, acetonitrile, and potassium dihydrogen phosphate buffer . Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Fimasartan potassium anhydrous has a wide range of scientific research applications:

Chemistry: It is used in the development of new antihypertensive drugs and in studies related to angiotensin II receptor antagonists.

Biology: Research focuses on its effects on cellular pathways and its potential protective effects against various cardiovascular conditions.

Medicine: Clinical studies have shown its efficacy in treating hypertension and heart failure.

Mécanisme D'action

Fimasartan potassium anhydrous exerts its effects by selectively blocking the angiotensin II receptor type 1 (AT1). Angiotensin II activates AT1, leading to vasoconstriction and increased noradrenaline release, which further increases vasoconstriction via action at α1-adrenergic receptors. By antagonizing AT1, this compound prevents vasoconstriction and reduces aldosterone secretion, leading to increased natriuresis and a reduction in blood volume. These effects collectively produce an antihypertensive effect .

Comparaison Avec Des Composés Similaires

Fimasartan potassium anhydrous is compared with other angiotensin II receptor antagonists such as losartan, candesartan, valsartan, telmisartan, olmesartan, and irbesartan. Fimasartan is unique due to its higher potency and longer duration of action compared to losartan. It also has a higher affinity for the AT1 receptor and does not exhibit partial agonistic effects on the angiotensin II receptor in animal models .

Similar Compounds

- Losartan

- Candesartan

- Valsartan

- Telmisartan

- Olmesartan

- Irbesartan

This compound stands out due to its unique chemical structure and its superior efficacy in reducing blood pressure and providing cardiovascular protection .

Propriétés

Numéro CAS |

1402813-38-0 |

|---|---|

Formule moléculaire |

C27H30KN7OS |

Poids moléculaire |

539.7 g/mol |

Nom IUPAC |

potassium;2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide |

InChI |

InChI=1S/C27H30N7OS.K/c1-5-6-11-24-28-18(2)23(16-25(36)33(3)4)27(35)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26;/h7-10,12-15H,5-6,11,16-17H2,1-4H3;/q-1;+1 |

Clé InChI |

OCKQGXSJNJCCDO-UHFFFAOYSA-N |

SMILES canonique |

CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CC(=S)N(C)C)C.[K+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]-](/img/structure/B12751531.png)